molecular formula C6H13NO2 B2680078 Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- CAS No. 89209-16-5

Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-

Cat. No.: B2680078
CAS No.: 89209-16-5
M. Wt: 131.175
InChI Key: OHICCAZEETWRET-RXMQYKEDSA-N
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Description

Butanamide, 3-hydroxy-N,N-dimethyl-, ®- is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol This compound is characterized by the presence of a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2) attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, ®- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired butanamide derivative .

Industrial Production Methods

Industrial production of Butanamide, 3-hydroxy-N,N-dimethyl-, ®- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-hydroxy-N,N-dimethyl-, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Butanamide, 3-hydroxy-N,N-dimethyl-, ®- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanamide, 3-hydroxy-N,N-dimethyl-, ®- involves its interaction with specific molecular targets. The hydroxyl and dimethylamino groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 3-hydroxy-N,N-dimethyl-, ®- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-hydroxy-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHICCAZEETWRET-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89209-16-5
Record name (3R)-3-hydroxy-N,N-dimethylbutanamide
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